molecular formula C12H19N B15097002 2-methyl-N-pentylaniline

2-methyl-N-pentylaniline

Cat. No.: B15097002
M. Wt: 177.29 g/mol
InChI Key: WEJICHKFGPHZJJ-UHFFFAOYSA-N
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Description

2-methyl-N-pentylaniline is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a pentyl group, and a methyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-pentylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with pentyl halides in the presence of a base. Another method includes the reduction of nitroarenes followed by alkylation. The reaction conditions typically involve the use of solvents like ethanol or toluene and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-pentylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are typical.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

2-methyl-N-pentylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a model compound in biochemical assays.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-methyl-N-pentylaniline exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-pentylaniline: Similar in structure but lacks the methyl group on the benzene ring.

    N-ethyl-N-pentylaniline: Contains an ethyl group instead of a methyl group.

    N-propyl-N-pentylaniline: Features a propyl group in place of the methyl group.

Uniqueness

2-methyl-N-pentylaniline is unique due to the presence of both a pentyl group on the nitrogen and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-methyl-N-pentylaniline

InChI

InChI=1S/C12H19N/c1-3-4-7-10-13-12-9-6-5-8-11(12)2/h5-6,8-9,13H,3-4,7,10H2,1-2H3

InChI Key

WEJICHKFGPHZJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=C1C

Origin of Product

United States

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